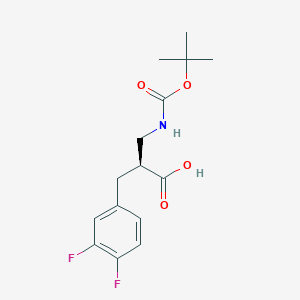![molecular formula C16H15Cl2N5 B13989674 6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine CAS No. 69827-77-6](/img/structure/B13989674.png)
6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2,4-diaminoquinazoline with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
科学研究应用
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anti-cancer effects .
相似化合物的比较
Similar Compounds
2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline: Another quinazoline derivative with similar biological activities.
6-{[(3,4-Dichlorophenyl)(methyl)amino]methyl}-2,4-quinazolinediamine: A closely related compound with similar chemical structure and properties.
Uniqueness
2,4-Quinazolinediamine,6-[[(3,4-dichlorophenyl)methylamino]methyl]- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
属性
CAS 编号 |
69827-77-6 |
|---|---|
分子式 |
C16H15Cl2N5 |
分子量 |
348.2 g/mol |
IUPAC 名称 |
6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C16H15Cl2N5/c1-23(10-3-4-12(17)13(18)7-10)8-9-2-5-14-11(6-9)15(19)22-16(20)21-14/h2-7H,8H2,1H3,(H4,19,20,21,22) |
InChI 键 |
WBVZKLOYKPXFFQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC2=C(C=C1)N=C(N=C2N)N)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


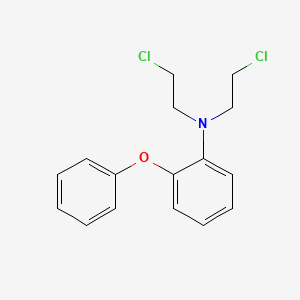
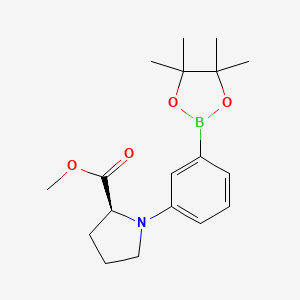
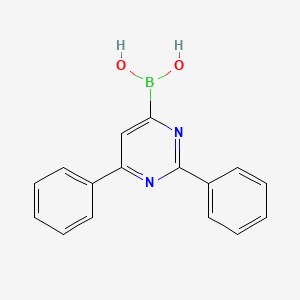


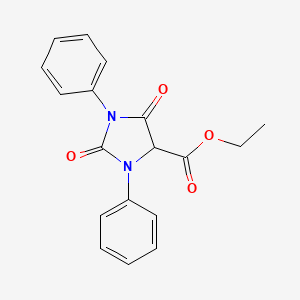

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
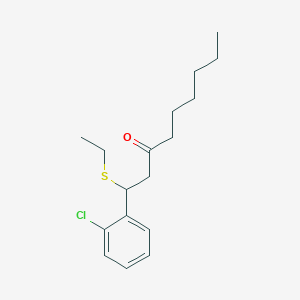
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
